molecular formula C9H12N2S B6205800 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclopropan]-2-amine CAS No. 2010411-72-8

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclopropan]-2-amine

Cat. No.: B6205800
CAS No.: 2010411-72-8
M. Wt: 180.3
InChI Key:
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Description

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothiazole derivative with a cyclopropane-containing reagent under acidic or basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]
  • Spiro-4H-pyran derivatives

Uniqueness

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclopropan]-2-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

2010411-72-8

Molecular Formula

C9H12N2S

Molecular Weight

180.3

Purity

95

Origin of Product

United States

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